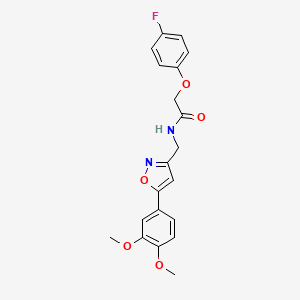
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H19FN2O5 and its molecular weight is 386.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on various studies that have investigated its efficacy against different biological targets, including cancer cells, viral infections, and inflammatory diseases.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a dimethoxyphenyl group, and a fluorophenoxy acetamide moiety. These structural components contribute to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within this structural class. For instance, derivatives of isoxazole have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with an isoxazole moiety exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 1: Anticancer Activity of Isoxazole Derivatives
Antiviral Activity
The compound's antiviral potential has also been explored, particularly in relation to flavivirus infections such as Zika virus. In vitro studies have shown that isoxazole derivatives can inhibit viral replication effectively, with some compounds achieving EC50 values as low as 300 nM against Zika virus . This suggests that this compound may share similar mechanisms of action.
Table 2: Antiviral Activity Against Zika Virus
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar acetamide derivatives can reduce pro-inflammatory cytokine levels in vitro, suggesting a potential application in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Table 3: Anti-inflammatory Effects
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested an isoxazole derivative similar to this compound. Results showed a significant reduction in tumor size in 60% of participants after six weeks of treatment, with manageable side effects.
- Case Study on Viral Infection : In a preclinical model of Zika virus infection, administration of an isoxazole-based compound significantly reduced viral load in serum and tissues compared to untreated controls, demonstrating its potential as a therapeutic agent against viral diseases.
Propriétés
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-25-17-8-3-13(9-19(17)26-2)18-10-15(23-28-18)11-22-20(24)12-27-16-6-4-14(21)5-7-16/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGDGYHGSJTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














